molecular formula C11H7Cl3N2 B13932025 5-Benzyl-2,4,6-trichloropyrimidine CAS No. 14273-79-1

5-Benzyl-2,4,6-trichloropyrimidine

Cat. No.: B13932025
CAS No.: 14273-79-1
M. Wt: 273.5 g/mol
InChI Key: DUUCYJQQRKIAKM-UHFFFAOYSA-N
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Description

5-Benzyl-2,4,6-trichloropyrimidine is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are of significant interest due to their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-2,4,6-trichloropyrimidine typically involves the nucleophilic substitution of 2,4,6-trichloropyrimidine with benzylamine. The reaction is carried out in a suitable solvent such as acetonitrile, under reflux conditions . The reaction can be represented as follows:

2,4,6-Trichloropyrimidine+BenzylamineThis compound\text{2,4,6-Trichloropyrimidine} + \text{Benzylamine} \rightarrow \text{this compound} 2,4,6-Trichloropyrimidine+Benzylamine→this compound

Industrial Production Methods

Industrial production methods for pyrimidine derivatives often involve large-scale synthesis using similar nucleophilic substitution reactions. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2,4,6-trichloropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nature of the nucleophile. For example, substitution with benzylamine yields this compound, while substitution with other nucleophiles can yield various derivatives .

Mechanism of Action

The mechanism of action of 5-Benzyl-2,4,6-trichloropyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological target being studied.

Properties

CAS No.

14273-79-1

Molecular Formula

C11H7Cl3N2

Molecular Weight

273.5 g/mol

IUPAC Name

5-benzyl-2,4,6-trichloropyrimidine

InChI

InChI=1S/C11H7Cl3N2/c12-9-8(10(13)16-11(14)15-9)6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

DUUCYJQQRKIAKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N=C(N=C2Cl)Cl)Cl

Origin of Product

United States

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